![molecular formula C13H12N4 B2595982 N-(pyridin-3-ylmethyl)-2H-indazol-6-amine CAS No. 1157551-45-5](/img/structure/B2595982.png)
N-(pyridin-3-ylmethyl)-2H-indazol-6-amine
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Overview
Description
N-(pyridin-3-ylmethyl)-2H-indazol-6-amine, also known as INDY, is a small molecule that has gained attention in scientific research due to its potential therapeutic effects. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)-2H-indazol-6-amine is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is through the inhibition of the enzyme phosphodiesterase 5 (PDE5), which is involved in regulating the levels of cyclic guanosine monophosphate (cGMP) in cells. Another proposed mechanism is through the inhibition of the protein kinase AKT, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
N-(pyridin-3-ylmethyl)-2H-indazol-6-amine has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. Additionally, N-(pyridin-3-ylmethyl)-2H-indazol-6-amine has been shown to reduce inflammation and oxidative stress, which are both involved in the development and progression of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(pyridin-3-ylmethyl)-2H-indazol-6-amine in lab experiments is its low toxicity, which allows for higher doses to be administered without adverse effects. Additionally, N-(pyridin-3-ylmethyl)-2H-indazol-6-amine is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-(pyridin-3-ylmethyl)-2H-indazol-6-amine in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of N-(pyridin-3-ylmethyl)-2H-indazol-6-amine. One potential avenue of research is the development of novel N-(pyridin-3-ylmethyl)-2H-indazol-6-amine derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of N-(pyridin-3-ylmethyl)-2H-indazol-6-amine and its potential therapeutic applications in various diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(pyridin-3-ylmethyl)-2H-indazol-6-amine in human subjects.
Synthesis Methods
The synthesis of N-(pyridin-3-ylmethyl)-2H-indazol-6-amine involves a multistep process that includes the reaction of 3-pyridinemethanol with 2H-indazole-6-carboxylic acid in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then deprotected to yield N-(pyridin-3-ylmethyl)-2H-indazol-6-amine.
Scientific Research Applications
N-(pyridin-3-ylmethyl)-2H-indazol-6-amine has been studied extensively in scientific research, particularly in the fields of cancer and inflammation. In cancer research, N-(pyridin-3-ylmethyl)-2H-indazol-6-amine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Inflammation research has also shown that N-(pyridin-3-ylmethyl)-2H-indazol-6-amine can reduce inflammation in various animal models, including those of rheumatoid arthritis and colitis.
properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-1H-indazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-2-10(7-14-5-1)8-15-12-4-3-11-9-16-17-13(11)6-12/h1-7,9,15H,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODCDMXXWXCGLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=CC3=C(C=C2)C=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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